Octadecanoic acid;urea

Phase diagram Thermal analysis Inclusion compound stability

Octadecanoic acid;urea (CAS 36705-20-1) is a 1:1 stoichiometric channel inclusion compound (clathrate) formed between octadecanoic acid (stearic acid, C18:0) and urea. The stearic acid guest molecule adopts an extended all-trans conformation within hexagonal urea host channels, yielding a crystalline solid with molecular formula C₁₉H₄₀N₂O₃ and molecular weight 344.53 g·mol⁻¹.

Molecular Formula C19H40N2O3
Molecular Weight 344.5 g/mol
CAS No. 36705-20-1
Cat. No. B12646623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid;urea
CAS36705-20-1
Molecular FormulaC19H40N2O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C(=O)(N)N
InChIInChI=1S/C18H36O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H4,2,3,4)
InChIKeyJDLQRNRWXLXOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic Acid–Urea (CAS 36705-20-1) Procurement Guide: Identity, Class, and Baseline Characteristics


Octadecanoic acid;urea (CAS 36705-20-1) is a 1:1 stoichiometric channel inclusion compound (clathrate) formed between octadecanoic acid (stearic acid, C18:0) and urea [1]. The stearic acid guest molecule adopts an extended all-trans conformation within hexagonal urea host channels, yielding a crystalline solid with molecular formula C₁₉H₄₀N₂O₃ and molecular weight 344.53 g·mol⁻¹ . This compound belongs to the broader class of urea–fatty acid inclusion adducts historically exploited for purification and separation of saturated from unsaturated fatty acid derivatives [2].

Why Urea–Fatty Acid Inclusion Complexes Cannot Be Interchanged: The Case for Stearic Acid–Urea (CAS 36705-20-1)


Urea inclusion complexes with fatty acids are defined by a hexagonal channel architecture whose stability depends critically on the chain length, saturation, and linearity of the guest molecule [1]. Substituting stearic acid (C18:0) with a shorter-chain saturated analog such as palmitic acid (C16:0) yields an inclusion compound with a measurably different melting incongruency temperature and phase behavior [2]. Unsaturated analogs (e.g., oleic acid, C18:1) are largely excluded from the urea channel due to cis-double-bond kinks that prevent the extended all-trans conformation required for stable complexation [3]. Consequently, procurement of a specific urea–fatty acid stoichiometric complex is not interchangeable with a general “urea–fatty acid adduct” without altering thermal stability, dissociation temperature, and application-specific performance.

Stearic Acid–Urea (CAS 36705-20-1) Quantitative Differentiation Evidence


Incongruent Melting Point Elevation vs. Palmitic Acid–Urea Complex

The stearic acid–urea binary system exhibits a rare phase diagram featuring an incongruently melting inclusion compound whose peritectic point lies near the melting point of pure urea (~133°C), with an unstable congruent melting point coinciding with that of urea [1]. In direct comparison, the palmitic acid–urea inclusion compound melts incongruently at 129°C, with a miscibility gap appearing at 133°C [2]. The ~4°C higher incongruent melting temperature of the stearic acid adduct reflects the greater thermal stability imparted by the longer C18 hydrocarbon chain.

Phase diagram Thermal analysis Inclusion compound stability

Order–Disorder Phase Transition at 234 K Distinctive to Stearic Acid–Urea Adduct

The urea inclusion adduct of stearic acid undergoes a well-defined phase transition centered at 234 K (–39°C), as revealed by temperature-dependent Raman, infrared, and ²H NMR spectroscopy [1]. The distortion of the urea host lattice is completed within a narrow 4 K interval, while the order–disorder transition of the included stearic acid chain spans a broader 30 K range, accompanied by changes in the geometry of the dimeric carboxyl head-group [1]. Shorter-chain fatty acid–urea adducts exhibit phase transitions at different characteristic temperatures (e.g., 1,10-decanedicarboxylic acid–urea near 203 K [2]), confirming that the transition temperature is chain-length-dependent and identifying the 234 K transition as a fingerprint for the C18 stearic acid complex.

Solid-state dynamics Phase transition Spectroscopy

Congruent Melting Behavior vs. Incongruent Melting of Urea–Neem Oil Complex

Synchronous TGA/DSC analysis demonstrates that urea–stearic acid and urea–palmitic acid inclusion complexes exhibit congruent melting behavior, whereas the urea–neem oil inclusion complex melts incongruently [1]. Furthermore, formation of the fatty acid–urea adduct shifts the melting endotherm of urea from 408 K (135°C) to 413 K (140°C), a +5 K elevation indicative of guest stabilization within the hexagonal host channels [1]. The congruent melting of stearic acid–urea confirms a well-defined stoichiometric compound without phase separation upon heating, contrasting with the incongruent behavior of complexes formed with triglyceride mixtures such as neem oil.

Thermal gravimetry DSC Adduct stability

Urea Inclusion Efficiency Ranking: Stearic Acid Outperforms Palmitic Acid in Complexation Selectivity

In a systematic urea inclusion fractionation study of fatty acid ethyl esters, the separation efficiency followed a decreasing order: lignoceric acid (C24:0) > behenic acid (C22:0) > arachidic acid (C20:0) > stearic acid (C18:0) > nervonic acid > palmitic acid (C16:0) > erucic acid > cis-11-eicosenoic acid > oleic acid > linoleic acid > linolenic acid [1]. Stearic acid ranks fourth among all tested fatty acids and first among the common C16–C18 saturated fatty acids, with measurably higher inclusion efficiency than palmitic acid. This ranking reflects the direct relationship between saturated chain length and urea channel complexation affinity.

Fatty acid purification Urea inclusion fractionation Selectivity

Reduced Soil Hydrolysis Rate vs. Free Urea in Nitrogen Delivery Applications

Among several urea–aliphatic complexes evaluated as slow-release nitrogen carriers, the urea–stearic acid complex was identified as the most stable and was found to hydrolyze slower than free urea in Drummer silty clay loam soil [1]. Although the hydrolysis retardation was insufficient to qualify the complex as a commercially viable slow-release fertilizer on its own, this study established the proof-of-principle that the inclusion complex architecture reduces urea dissolution and enzymatic ureolysis rates compared to uncomplexed urea [1]. Independent work confirmed that crystals of the urea–stearic acid inclusion complex (CIU) exhibit very low water solubility and function as a source of plant-available ammonium and nitrate upon soil contact, with the tridimensional crystal structure enabling co-incorporation of additional nutrients, hormones, fungicides, or insecticides [2].

Slow-release fertilizer Soil hydrolysis Nitrogen carrier

Stearic Acid–Urea (CAS 36705-20-1): Evidence-Backed Application Scenarios


Preparative Purification of Saturated C18 Fatty Acids via Selective Urea Inclusion Crystallization

Leveraging the demonstrated inclusion efficiency ranking—stearic acid (4th) > palmitic acid (6th) > oleic acid (9th)—the stearic acid–urea complex enables selective precipitation of straight-chain saturated C18 fatty acid derivatives from mixed fatty acid feedstocks [1]. The congruent melting behavior (melting endotherm at 413 K) ensures single-phase crystallization and reproducible thermal processing, unlike urea–triglyceride mixture complexes that exhibit incongruent melting and phase separation [2]. This application is directly relevant to oleochemical purification laboratories and biodiesel fractionation facilities.

Slow-Release Nitrogen Fertilizer Prototype with Co-Delivery Functionality

The urea–stearic acid inclusion complex (CIU) provides slower urea hydrolysis in soil compared to free urea [3], and its very low water solubility enables gradual nitrogen release upon microbial or enzymatic ureolysis [4]. Critically, the tridimensional crystal structure of CIU allows co-incorporation of other functional molecules (hormones, fungicides, insecticides) that are released progressively as ureases degrade the urea host matrix [4]. This multi-functional delivery capability differentiates the stearic acid–urea complex from simple urea coating technologies and positions it for specialty fertilizer development.

Solid-State Phase Transition Reference Material for Thermal Analysis Calibration

The well-characterized order–disorder phase transition centered at 234 K, with the urea host distortion confined to a 4 K interval and the guest stearic acid transition spanning 30 K [5], provides a sharp, reproducible thermal event suitable for calibrating DSC and variable-temperature spectroscopic instruments in the sub-ambient range. The chain-length dependence of the transition temperature (e.g., 203 K for C10 dicarboxylic acid–urea [6]) confirms that the 234 K transition is uniquely attributable to the C18 stearic acid complex, making it a verifiable identity check upon procurement.

Fatty Acid Separation Method Validation Standard

Because the stearic acid–urea phase diagram has been fully documented—including its incongruent melting, miscibility gap, peritectic point, and DSC/FTIR/XRPD signatures [2]—the compound serves as a well-characterized reference standard for validating urea inclusion fractionation methods in quality control laboratories. Its intermediate position in the inclusion efficiency hierarchy (4th of 11 fatty acids tested) [1] makes it a practical midpoint calibrant for assessing separation column or batch crystallization performance across a broad range of fatty acid chain lengths and saturation degrees.

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